REACTION_CXSMILES
|
C([O:8][C:9](=[O:25])[C:10]([C:13]1[N:14](CC2C=CC=CC=2)[CH:15]=[CH:16][N:17]=1)([CH3:12])[CH3:11])C1C=CC=CC=1>C(O)C>[NH:14]1[CH:15]=[CH:16][N:17]=[C:13]1[C:10]([CH3:12])([CH3:11])[C:9]([OH:25])=[O:8]
|
Name
|
1-benzyl-1H-imidazol-2-yl-2-methyl-propionic acid benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(C)(C)C=1N(C=CN1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration over Hyflo
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |